4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core substituted with chloro, dichlorobenzyl, and methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Alkylation: The methyl group at the 2-position can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Etherification: The 2,4-dichlorobenzyl group can be attached via an etherification reaction, where the pyridazinone is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Disrupting Cell Membranes: Altering the integrity of cell membranes, leading to cell death or dysfunction.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the 2,4-dichlorobenzyl group, resulting in different chemical and biological properties.
5-((2,4-Dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Similar structure but without the chloro group at the 4-position.
2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dichlorobenzyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
CAS No. |
88093-89-4 |
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Molecular Formula |
C12H9Cl3N2O2 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
4-chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-17-12(18)11(15)10(5-16-17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3 |
InChI Key |
GGLHFJCLTSBXKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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